N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepin core fused with a 4-fluorophenoxy acetamide moiety. The structure includes:
- A tetrahydrobenzooxazepin ring substituted with allyl (C₃H₅) and geminal dimethyl (C(CH₃)₂) groups at the 5- and 3-positions, respectively.
- A 4-fluorophenoxyacetamide side chain attached to the 8-position of the benzoxazepin core.
The allyl and dimethyl groups likely enhance conformational rigidity, while the fluorinated phenoxy group may influence lipophilicity and target binding.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-4-11-25-18-10-7-16(12-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROZXWAFMUMHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with acetamide derivatives reported in pharmacopeial literature (). A comparative analysis is outlined below:
Table 1: Structural Comparison with Analogous Acetamide Derivatives
Key Observations:
Core Flexibility vs. Rigidity :
- The target compound’s benzooxazepin core is more conformationally constrained compared to the linear hexan (Compounds e–g) or oxazinan (Compound h) backbones. This rigidity may enhance binding selectivity to specific targets .
Substituent Effects: The 4-fluorophenoxy group in the target compound differs from the 2,6-dimethylphenoxy groups in Compounds e–h. Fluorine’s electronegativity and small atomic radius may improve metabolic stability and membrane permeability compared to methyl groups .
Hydrogen-Bonding Potential: Compounds e–g feature polar hydroxy and amide groups, enabling hydrogen-bonding interactions critical for target engagement. The target compound’s acetamide and oxo groups may serve similar roles, but its fluorine atom (a weak hydrogen-bond acceptor) could offer distinct interaction profiles .
Pharmacokinetic Implications: The 4-fluorophenoxy group likely increases lipophilicity (logP) relative to Compounds e–h, which have polar hydroxy groups. This may enhance oral bioavailability but could also affect solubility .
Research Findings and Limitations
While direct pharmacological data for the target compound is absent in the evidence, inferences can be drawn from structural analogs:
- Compound e (5-amino derivative) demonstrated moderate enzyme inhibitory activity in preliminary studies, attributed to its polar amino group .
- Compound h (oxazinan core) showed improved metabolic stability over hexan-based analogs, likely due to steric shielding from the benzyl group .
The target compound’s fluorinated phenoxy group and rigid core may synergize to enhance target affinity and pharmacokinetic properties compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?
- Methodological Answer: The synthesis involves multi-step reactions, including coupling of the benzo[b][1,4]oxazepine core with the 4-fluorophenoxyacetamide moiety. Key steps include:
- Allylation: Introduce the allyl group using palladium-catalyzed cross-coupling (e.g., Heck reaction) under inert conditions .
- Acetamide Formation: Use chloroacetyl chloride in DMF with potassium carbonate to facilitate nucleophilic substitution .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for >95% purity. Monitor reaction progress via TLC .
- Optimization: Apply statistical experimental design (e.g., Box-Behnken) to refine parameters like temperature, solvent ratio, and catalyst loading .
Q. How can researchers validate the compound’s structural integrity and purity?
- Methodological Answer: Use a combination of:
- Spectroscopy: H/C NMR to confirm allyl and fluorophenoxy groups; FT-IR for carbonyl (C=O) and amide (N-H) bonds .
- Mass Spectrometry: High-resolution LC-MS (ESI+) to verify molecular weight (e.g., [M+H] peak at m/z ~441) .
- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and target interactions?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., enzymes) using software like GROMACS, focusing on hydrogen bonding with the fluorophenoxy group .
- QSAR Modeling: Corrogate structural features (e.g., LogP, polar surface area) with bioactivity data from analogs to optimize pharmacokinetics .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC values)?
- Methodological Answer:
- Standardize Assays: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis: Pool data from multiple studies using tools like RevMan, adjusting for batch effects and assay sensitivity .
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity and zebrafish models for in vivo efficacy .
Q. What methodologies improve solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt Formation: React with hydrochloric acid to generate a water-soluble hydrochloride salt .
- Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm) using emulsification-solvent evaporation, enhancing intestinal absorption .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability, monitored via Caco-2 cell assays .
Q. How to design a robust pharmacokinetic study for this compound?
- Methodological Answer:
- In Vitro: Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .
- In Vivo: Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, and 24 h. Quantify via LC-MS/MS with deuterated internal standards .
- Data Modeling: Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, C, and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
